2-Ethylaminomethyl-5-nitrophenylboronic acid,pinacol ester
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Overview
Description
2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester is a specialized organoboron compound with a molecular weight of 306.17 g/mol. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a boronic ester group and a nitro group on the benzene ring, making it a versatile reagent in synthetic chemistry.
Mechanism of Action
Target of Action
It is known that boronic acids and their esters are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This suggests that the compound’s bioavailability could be affected by these factors.
Result of Action
Given its potential role in the sm cross-coupling reaction, it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action and stability could be significantly affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester typically involves the reaction of 2-ethylaminomethyl-5-nitrophenylboronic acid with pinacol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and a base such as sodium carbonate or potassium phosphate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of nitroso compounds or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted phenylboronic acids or esters.
Scientific Research Applications
2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound is particularly useful in the synthesis of biologically active molecules and in the modification of natural products.
Comparison with Similar Compounds
2-Ethylaminomethyl-5-nitrophenylboronic acid, pinacol ester is unique in its structure and reactivity compared to other boronic esters. Similar compounds include phenylboronic acid, pinacol ester and 4-nitrophenylboronic acid, pinacol ester. These compounds differ in the presence and position of substituents on the benzene ring, which affects their reactivity and applications.
Properties
IUPAC Name |
N-[[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-6-17-10-11-7-8-12(18(19)20)9-13(11)16-21-14(2,3)15(4,5)22-16/h7-9,17H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAFYMNZNUOOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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